junceellolide E

Descripción

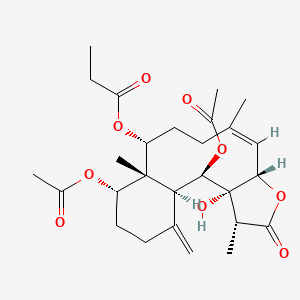

Junceellolide E is a briarane-type diterpenoid isolated from marine gorgonian corals of the genus Junceella, notably Junceella fragilis . Briaranes like this compound are recognized for their chemical complexity and bioactivities, including anti-inflammatory properties .

Propiedades

Fórmula molecular |

C27H38O9 |

|---|---|

Peso molecular |

506.6 g/mol |

Nombre IUPAC |

[(1S,2R,3S,4R,7S,8Z,12R,13R,14S)-2,14-diacetyloxy-3-hydroxy-4,9,13-trimethyl-17-methylidene-5-oxo-6-oxatricyclo[11.4.0.03,7]heptadec-8-en-12-yl] propanoate |

InChI |

InChI=1S/C27H38O9/c1-8-22(30)35-20-11-9-14(2)13-21-27(32,16(4)25(31)36-21)24(34-18(6)29)23-15(3)10-12-19(26(20,23)7)33-17(5)28/h13,16,19-21,23-24,32H,3,8-12H2,1-2,4-7H3/b14-13-/t16-,19-,20+,21-,23+,24+,26+,27-/m0/s1 |

Clave InChI |

UTRRVFIPDVKXOZ-OAKUSQIHSA-N |

SMILES isomérico |

CCC(=O)O[C@@H]1CC/C(=C\[C@H]2[C@@]([C@H](C(=O)O2)C)([C@@H]([C@@H]3[C@@]1([C@H](CCC3=C)OC(=O)C)C)OC(=O)C)O)/C |

SMILES canónico |

CCC(=O)OC1CCC(=CC2C(C(C(=O)O2)C)(C(C3C1(C(CCC3=C)OC(=O)C)C)OC(=O)C)O)C |

Sinónimos |

junceellolide E |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Comparison of Junceellolide E and Key Analogs

Key Findings

Structural Diversity :

- Substituents : Junceellolides differ in substituents (e.g., chlorine in C and N, methoxy in O) and double-bond configurations (e.g., Δ³(Z) in M vs. Δ³(E) in P). These modifications influence bioactivity; for example, the 3E,5(16)-diene and C-6 Cl in junceellolide C are critical for anti-HBV activity .

- Epoxide Groups : Junceellolide D’s 11β,20β-epoxide correlates with antifouling activity, whereas this compound’s lack of this group may explain its focus on anti-inflammatory roles .

Bioactivity Profiles: Anti-HBV Activity: Junceellolides B and C are standout analogs, with C showing dose-dependent inhibition of HBV DNA, RNA, and cccDNA replenishment . Their efficacy is linked to the 3E,5(16)-diene and C-6 Cl, absent in this compound .

Ellisella sp. and Dichotella gemmacea are richer sources of bioactive analogs like junceellolides B and C .

Q & A

Q. What spectroscopic techniques are critical for determining the structural configuration of junceellolide E?

this compound's complex macrocyclic structure requires multi-dimensional NMR (¹H, ¹³C, COSY, HSQC, HMBC) to resolve stereochemical ambiguities. X-ray crystallography is prioritized for absolute configuration confirmation when crystalline derivatives are obtainable. Comparative analysis with related cembranolides (e.g., junceellolides A–D) helps validate spectral assignments .

Q. How can researchers optimize the isolation of this compound from marine organisms?

A bioassay-guided fractionation approach using LC-MS or TLC-bioautography is recommended. Solvent systems (e.g., hexane:ethyl acetate gradients) should be tailored to the compound’s polarity. Prep-HPLC with C18 columns and isocratic elution reduces co-elution of structurally similar diterpenes .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Standard cytotoxicity assays (e.g., MTT or SRB against HeLa, MCF-7) should be paired with mechanism-specific tests (e.g., apoptosis via Annexin V staining, ROS detection). Include positive controls (e.g., doxorubicin) and validate results across ≥3 cell lines to minimize false positives .

Advanced Research Questions

Q. How can contradictory reports on this compound’s anti-inflammatory activity be resolved methodologically?

Discrepancies often arise from variations in LPS-induced inflammation models (e.g., macrophage subtypes, cytokine profiling panels). Standardize experimental conditions (e.g., RAW 264.7 cells, TNF-α/IL-6 ELISA kits) and quantify this compound’s solubility in media via HPLC to rule out bioavailability confounders .

Q. What factorial design strategies improve yield in semisynthetic modifications of this compound?

Employ a 2^k factorial design to test variables: temperature (25–60°C), catalyst load (5–20 mol%), and reaction time (6–24 hrs). Response surface methodology (RSM) optimizes esterification or epoxidation efficiency. Monitor by LC-MS and compare ΔGibbs free energy via DFT calculations .

Q. How should researchers address conflicting NMR and computational data for junceolide E’s conformational dynamics?

Combine NOESY/ROESY data with molecular dynamics simulations (AMBER or GROMACS) under explicit solvent conditions. Boltzmann-weighted DFT-NMR shifts (e.g., using Gaussian 16) resolve discrepancies between experimental and predicted coupling constants .

Methodological Challenges

Q. What protocols mitigate degradation of this compound during long-term bioactivity studies?

Store stock solutions in anhydrous DMSO at −80°C with desiccants. For in vitro assays, use fresh media supplemented with 0.1% BSA to prevent nonspecific binding. Stability should be confirmed via periodic LC-UV/MS over 72-hour incubations .

Q. How can metabolomic approaches contextualize this compound’s ecological role in its source organism?

Perform GC-MS or UPLC-QTOF-MS on symbiotic microbial communities and host tissues. Correlate this compound’s abundance with predator-deterrence assays (e.g., sea urchin feeding trials) and spatial distribution data (e.g., reef depth gradients) .

Data Interpretation & Theoretical Frameworks

Q. What statistical models are appropriate for dose-response synergism between this compound and clinical chemotherapeutics?

Use Chou-Talalay combination index (CI) analysis with CompuSyn software. Validate synergy via Bliss independence or Loewe additivity models. Include isobolograms and heatmaps to visualize IC50 shifts .

Q. How can biosynthetic gene cluster (BGC) analysis inform the evolutionary origin of this compound?

Annotate terpene synthase and cytochrome P450 genes in the host genome via antiSMASH or PRISM. Phylogenetically compare BGCs with those of taxonomically related species (e.g., Alcyonacea corals) to identify horizontal gene transfer events .

Research Design & Validation

Q. What controls are essential when testing this compound’s antimicrobial activity against drug-resistant pathogens?

Include vehicle (DMSO), growth medium, and clinical antibiotic controls (e.g., vancomycin for MRSA). Perform time-kill assays and check for endotoxin contamination via LAL tests. Use CLSI/EUCAST breakpoints for MIC interpretation .

Q. How can molecular docking studies improve target identification for this compound?

Screen against PharmMapper or SEA databases to prioritize targets (e.g., NF-κB, COX-2). Validate docking poses (AutoDock Vina) with molecular mechanics-generalized Born surface area (MM-GBSA) binding energy calculations. Cross-reference with RNA-seq data from treated cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.